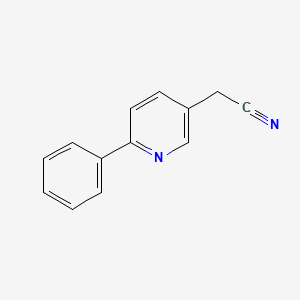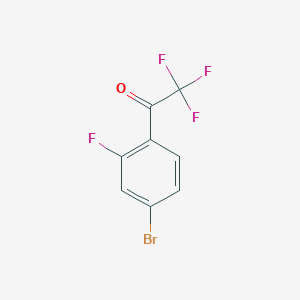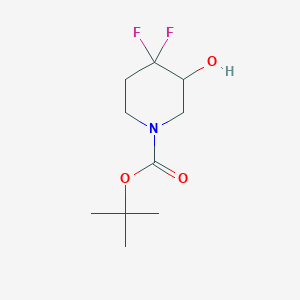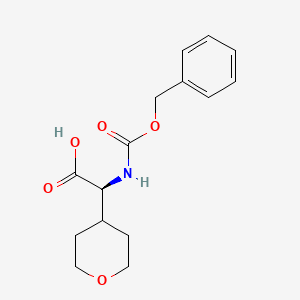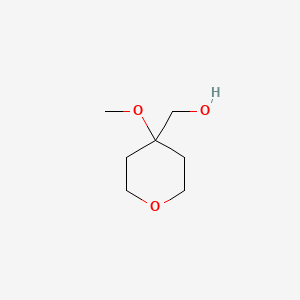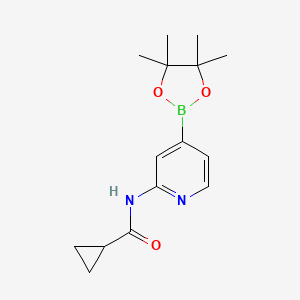
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)cyclopropanecarboxamide
Übersicht
Beschreibung
“N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)cyclopropanecarboxamide” is a chemical compound with the molecular formula C14H20BNO3 . It is also known as 4-Acetamidophenylboronic acid pinacol ester .
Molecular Structure Analysis
The molecular weight of this compound is 261.13 g/mol . The InChI string, which represents the structure of the molecule, isInChI=1S/C14H20BNO3/c1-10(17)16-12-8-6-11(7-9-12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3,(H,16,17) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 261.13 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. Its borate and sulfonamide groups make it suitable for nucleophilic and amidation reactions . It’s particularly useful in the synthesis of complex molecules where precision and stability are crucial.
Drug Development
In the pharmaceutical industry, compounds like this are used in drug development, especially as enzyme inhibitors or ligand drugs . They play a significant role in creating treatments for various diseases, including cancer and microbial infections.
Fluorescent Probes
The compound’s structure allows it to act as a fluorescent probe. It can identify biological and chemical substances such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This application is vital in both diagnostics and research.
Stimulus-Responsive Drug Carriers
Due to the presence of boronic ester bonds, this compound is used in constructing stimulus-responsive drug carriers . These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, enabling controlled drug release.
Boron Neutron Capture Therapy (BNCT)
Organoboron compounds are integral to BNCT, a cancer treatment method. They capture neutrons and undergo fission, selectively destroying cancer cells while sparing healthy tissue .
Suzuki Coupling Reactions
The compound’s boronic ester functionality makes it a candidate for Suzuki coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds . This is a cornerstone technique in the synthesis of complex organic compounds.
Asymmetric Synthesis of Amino Acids
Its reactivity and stability are leveraged in the asymmetric synthesis of amino acids, which are building blocks of proteins and play a pivotal role in biochemistry and medicine .
Enzyme Inhibitor Research
Lastly, the compound’s ability to act as an enzyme inhibitor makes it valuable in the study of biochemical pathways and the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-8-17-12(9-11)18-13(19)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSXBFTYUJPDDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



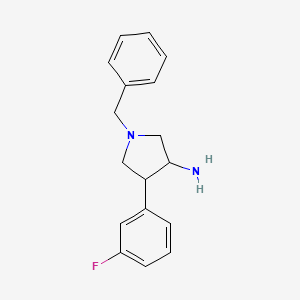
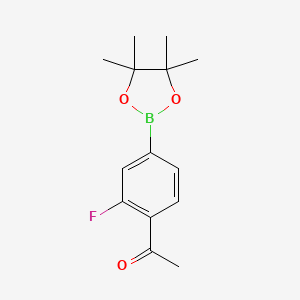


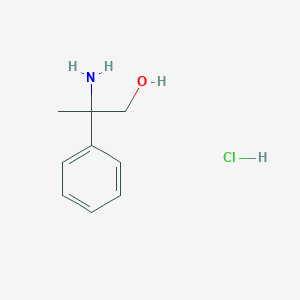
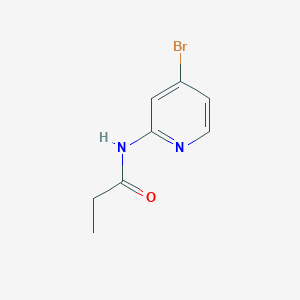
![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B1376271.png)

